molecular formula C13H12N2 B14457629 (E)-N-Benzyl-1-(pyridin-4-yl)methanimine CAS No. 72954-83-7

(E)-N-Benzyl-1-(pyridin-4-yl)methanimine

Cat. No.: B14457629
CAS No.: 72954-83-7
M. Wt: 196.25 g/mol
InChI Key: HWVAYMNSJPBSMB-UHFFFAOYSA-N
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Description

(E)-N-Benzyl-1-(pyridin-4-yl)methanimine is a chemical compound that belongs to the class of imines, which are characterized by the presence of a carbon-nitrogen double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-Benzyl-1-(pyridin-4-yl)methanimine typically involves the condensation reaction between benzylamine and pyridine-4-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the formation of the imine bond. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to ensure consistent production and to minimize the risk of side reactions. The use of automated systems for monitoring and controlling reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-Benzyl-1-(pyridin-4-yl)methanimine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions where the imine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

(E)-N-Benzyl-1-(pyridin-4-yl)methanimine has several scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of (E)-N-Benzyl-1-(pyridin-4-yl)methanimine involves its interaction with specific molecular targets and pathways. The imine group can form coordination bonds with metal ions, which can influence the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-pyridin-4-yl-N-[(E)-pyridin-4-ylmethylideneamino]methanimine
  • 1,4-bis(4-pyridyl)-2,3-diaza-1,3-dutadiene
  • 4-Pyridinecarbaldehyde (4-pyridinylmethylene)hydrazone

Uniqueness

(E)-N-Benzyl-1-(pyridin-4-yl)methanimine is unique due to its specific structure, which allows it to form stable complexes with metal ions and exhibit distinct chemical and biological properties

Properties

CAS No.

72954-83-7

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

N-benzyl-1-pyridin-4-ylmethanimine

InChI

InChI=1S/C13H12N2/c1-2-4-12(5-3-1)10-15-11-13-6-8-14-9-7-13/h1-9,11H,10H2

InChI Key

HWVAYMNSJPBSMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=CC2=CC=NC=C2

Origin of Product

United States

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